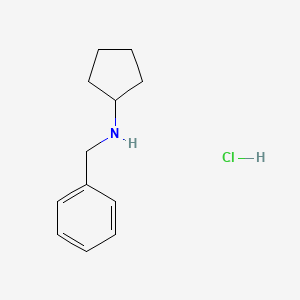

N-benzylcyclopentanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

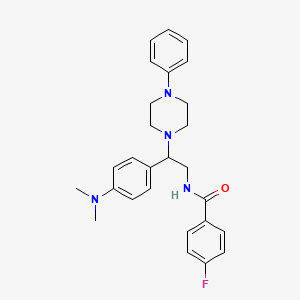

N-benzylcyclopentanamine hydrochloride is a chemical compound with the CAS Number: 287935-39-1 . It has a molecular weight of 211.73 . The IUPAC name for this compound is N-benzyl-N-cyclopentylamine hydrochloride .

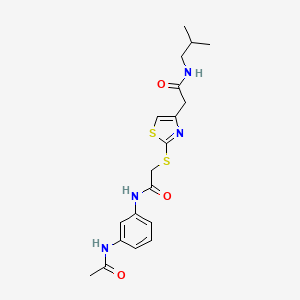

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Antidepressant Properties

N-benzylcyclopentanamine hydrochloride has been studied for its antidepressant properties. A compound with a similar structure, Wy-45,030, showed characteristics predictive of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and monoamine uptake, without inhibiting monoamine oxidase or having affinity for other brain receptors, suggesting potential as an antidepressant devoid of common tricyclic side effects (Muth et al., 1986).

Antipsychotic Potential

Research into heterocyclic carboxamides related to this compound has explored their potential as antipsychotic agents. These compounds were assessed for binding to dopamine and serotonin receptors and their ability to antagonize certain responses in mice, indicating potential use in antipsychotic therapy (Norman et al., 1996).

Monoamine Oxidase Inhibition

A structurally similar compound, N-benzyl-N-methyl-2-propynylamine hydrochloride, was reported as a unique monoamine oxidase inhibitor. This study included its in vitro action on rat liver mitochondria and in vivo inhibition in mouse brain and liver (Taylor et al., 1960).

Antifungal Activity

Butenafine hydrochloride, a derivative of this compound, exhibits antifungal properties. It showed excellent efficacy against dermatophytosis in guinea pigs, suggesting its potential in treating fungal infections (Arika et al., 1990).

Use in Fish Transport

Benzocaine-hydrochloride, related to this compound, has been used to aid in fish transport. It helps maintain water quality during transport by reducing ammonia and carbon dioxide excretion by fish (Ferreira et al., 1984).

Neurochemical Effects

A study on 2,3,4-trimethoxy-N'-(8-metyl-8-azabicyclo[3.2.1.] octan-3-ylidene) benzohydrazide hydrochloride, a compound from the same group as this compound, examined its impact on monoamines in mice. It increased the transformation rate of dopamine into its metabolites, implicating the dopaminergic pathway in its action (Naplekova et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-benzylcyclopentanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWYKWDDUOYQHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)

![2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2406009.png)

![5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one](/img/structure/B2406010.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2406011.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2406012.png)

![5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2406014.png)